5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is a chemical compound with the molecular formula and a molecular weight of approximately 348.18 g/mol. This compound features a quinoline backbone substituted with a carboxamide group, a methoxy group, and a dichloropyridine moiety, which contributes to its unique chemical properties and potential biological activities .
5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- has been studied for its biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory effects and potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease . Additionally, the compound exhibits antifungal properties, making it a candidate for further research in medicinal chemistry.
Several synthesis routes have been proposed for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Common methods include:
The primary applications of 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- include:
Interaction studies have focused on the compound's mechanism of action as a PDE4 inhibitor. Research indicates that it binds to the active site of the enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory responses. Further studies are required to elucidate its interactions with other biological targets and pathways.
Several compounds share structural similarities with 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide | Structure | Different halogen substitution on pyridine |
8-Methoxyquinoline | Structure | Lacks carboxamide and dichloropyridine moieties |
5-Chloroquinoline | Structure | Simpler structure without additional functional groups |
These compounds differ primarily in their substituents and functional groups. The unique combination of a methoxy group and a dichloropyridine moiety in 5-Quinolinecarboxamide contributes to its distinct biological activity compared to its analogs.
The International Union of Pure and Applied Chemistry systematic name for the compound under investigation is N-(2,5-dichloropyridin-3-yl)-8-methoxyquinoline-5-carboxamide [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically incorporating the quinoline ring system as the parent structure with appropriate substituent designation. The name reflects the presence of a methoxy group at position 8 of the quinoline ring system, a carboxamide functional group at position 5, and the substituted pyridine moiety containing dichloro substituents at positions 2 and 5 [1].
The compound represents a complex heterocyclic architecture where the quinoline core serves as the fundamental scaffold, with the carboxamide functionality forming the critical linkage to the dichloropyridine moiety [2]. The systematic nomenclature precisely delineates the molecular connectivity, ensuring unambiguous identification within chemical databases and literature [1].
The compound is officially registered under Chemical Abstracts Service Registry Number 257892-34-5, which serves as the primary unique identifier within the Chemical Abstracts Service database system [3] [2] [4] [1]. This registry number establishes definitive molecular identity and facilitates cross-referencing across multiple chemical information platforms.
Property | Value |
---|---|
Chemical Abstracts Service Registry Number | 257892-34-5 [3] [2] [4] [1] |
PubChem Compound Identifier | 9928260 [1] |
Unique Ingredient Identifier | 24A61J8R9E [1] |
Environmental Protection Agency DSSTox Substance Identifier | DTXSID401180663 [1] |
Nikkaji Number | J1.365.538C [1] |
Wikidata Identifier | Q27253836 [1] |
Alternative registry numbers have been documented, including the deprecated Chemical Abstracts Service number 199871-60-8 [1]. The compound is also referenced by the code designation D-4418 in various chemical supplier databases [3] [1].
The Simplified Molecular Input Line Entry System notation for the compound is COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2 [4] [1]. This notation provides a linear representation of the molecular structure, encoding the connectivity pattern of all atoms within the molecule. The notation begins with the methoxy group (COC) attached to the quinoline system, followed by the complete ring system architecture and the dichloropyridine substituent.
The International Chemical Identifier representation is InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-11(10-3-2-6-19-14(10)13)16(22)21-12-7-9(17)8-20-15(12)18/h2-8H,1H3,(H,21,22) [2] [1]. This standardized format encodes the complete molecular connectivity and can be processed by computational chemistry software for structural analysis and property prediction.
The International Chemical Identifier Key, FSDOTMQXIKBFKJ-UHFFFAOYSA-N [1], represents a hashed version of the full International Chemical Identifier string, providing a compact unique identifier that can be used for database searches and molecular matching applications. The key format indicates no stereochemical information (UHFFFAOYSA-N suffix), consistent with the compound's lack of defined stereocenters.
The molecular formula C₁₆H₁₁Cl₂N₃O₂ defines the constitutional framework of the compound, indicating the presence of sixteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms [2] [4] [1]. The molecular weight is precisely calculated as 348.2 grams per mole [4] [1], with exact and monoisotopic masses of 347.0228320 daltons [1].
Molecular Parameter | Value |
---|---|
Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ [2] [4] [1] |
Molecular Weight | 348.2 g/mol [4] [1] |
Exact Mass | 347.0228320 Da [1] |
Monoisotopic Mass | 347.0228320 Da [1] |
Heavy Atom Count | 23 [1] |
The constitutional formula allows for multiple isomeric possibilities, particularly concerning the positioning of substituents on both the quinoline and pyridine ring systems [5]. However, the specific substitution pattern of this compound, with the methoxy group at position 8 of the quinoline ring and the dichloro substituents at positions 2 and 5 of the pyridine ring, defines a unique constitutional isomer within the broader family of quinoline carboxamide derivatives [6].
Isomeric considerations must account for potential positional isomers where the chlorine atoms could occupy different positions on the pyridine ring, or where the methoxy group could be positioned at alternative locations on the quinoline system [5]. The compound exhibits no defined atom stereocenters or bond stereocenters, indicating absence of stereoisomerism [1].
Crystallographic studies of quinoline derivatives have revealed characteristic packing motifs that are influenced by intermolecular hydrogen bonding patterns and aromatic stacking interactions [7] [8]. The molecular architecture of 5-quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- suggests potential for multiple intermolecular interactions within crystal lattices.
The carboxamide functional group provides a hydrogen bond donor through the amide nitrogen-hydrogen bond and hydrogen bond acceptors through both the carbonyl oxygen and the methoxy oxygen [7]. The pyridine nitrogen atoms in both the quinoline and pyridine rings serve as additional hydrogen bond acceptors, creating a network of potential intermolecular interactions [8].
Studies of analogous quinoline compounds have demonstrated that hydrogen bonding patterns between pyridine nitrogen atoms and carboxyl groups result in characteristic nitrogen-oxygen distances ranging from 2.54 to 2.65 angstroms [8]. The chlorine substituents introduce additional considerations for halogen bonding interactions, which can influence crystal packing arrangements and molecular orientation within the solid state [8].
X-ray diffraction analysis of similar quinoline derivatives has shown that molecules tend to adopt planar conformations that facilitate π-π stacking interactions between aromatic ring systems [7]. The bicyclic quinoline core provides an extended aromatic surface that can participate in columnar stacking arrangements, while the dichloropyridine moiety contributes to lateral intermolecular interactions through halogen bonding [9].
Quinoline carboxamide derivatives exhibit complex tautomeric behavior that significantly influences their chemical and physical properties [10] [11]. The compound under investigation possesses multiple sites capable of tautomeric transformations, particularly involving the carboxamide functionality and the heterocyclic nitrogen atoms.
The carboxamide group can exist in different tautomeric forms, with the predominant form being the keto tautomer rather than the enol tautomer under normal conditions [10]. Density functional theory calculations on related quinoline derivatives have demonstrated that keto forms are generally more thermodynamically stable than their corresponding enol forms [10].
Tautomeric Considerations | Observations |
---|---|
Carboxamide Tautomerism | Keto form predominates [10] |
Quinoline Ring Tautomerism | Aromatic form stable [11] |
Methoxy Group Stability | No tautomeric behavior observed |
Pyridine Ring Stability | Aromatic character maintained |
The methoxy substituent at position 8 of the quinoline ring influences the electronic distribution and affects the relative stability of potential tautomeric forms [10]. Electron-donating groups such as methoxy generally decrease the acidity of nitrogen atoms in quinoline systems, thereby influencing protonation equilibria and tautomeric preferences [10].
Conformational dynamics analysis reveals that the molecule exhibits restricted rotation around the carboxamide bond due to partial double bond character arising from resonance stabilization [1]. The compound displays three rotatable bonds according to computational analysis, primarily involving the methoxy group rotation and limited flexibility around bonds not involved in aromatic conjugation [1].
The compound occupies a distinctive position within the classification of bicyclic nitrogen heterocycles, specifically as a member of the quinoline family [12] [13]. Quinoline represents the archetypal bicyclic heterocycle comprising a benzene ring ortho-fused to a pyridine ring, creating a ten-electron aromatic system [12] [14].
Within the broader heterocyclic chemistry framework, quinoline and its derivatives are classified as azaarenes and ortho-fused heteroarenes [12]. The bicyclic nitrogen heterocycle classification encompasses several structural families, with quinoline distinguished from related systems such as isoquinoline, quinazoline, and quinoxaline by the specific positioning of the nitrogen atom [14] [15].
Bicyclic Heterocycle Classification | Characteristics |
---|---|
Quinoline Family | Benzene-pyridine fusion [12] [14] |
Azaarene Classification | Nitrogen-containing aromatic system [12] |
Ortho-fused Heteroarene | Adjacent ring fusion pattern [12] |
Ten-electron aromatic system | Hückel aromatic character [14] |
The compound's classification as a quinoline-5-carboxamide places it within a specific subfamiliy of quinoline derivatives characterized by carboxamide substitution at position 5 [13]. This substitution pattern is significant because position 5 corresponds to the junction between the benzene and pyridine rings, making it a site of enhanced reactivity and biological activity [13] [16].
The additional methoxy substitution at position 8 further refines the classification, positioning the compound within the 8-methoxyquinoline derivative family [10]. This substitution pattern is particularly relevant in medicinal chemistry applications where methoxy groups are frequently employed to modulate pharmacological properties [16].
Comparative analysis with other ortho-substituted quinoline derivatives reveals important structure-activity relationships and reactivity patterns [6] [17]. The term "ortho-substituted" in the context of quinoline chemistry typically refers to substitution at positions adjacent to the ring nitrogen, particularly positions 2 and 8 [6].
The 8-methoxy substitution in the target compound can be compared with other 8-substituted quinoline derivatives, such as 8-hydroxyquinoline and 8-aminoquinoline [18]. Studies have shown that 8-substituted quinolines exhibit enhanced metal-chelating properties compared to unsubstituted analogues, with the nature of the 8-substituent significantly influencing binding affinity and selectivity [18].
Comparative Quinoline Derivatives | Substitution Pattern | Key Properties |
---|---|---|
8-Hydroxyquinoline | 8-OH | Strong metal chelation [18] |
8-Aminoquinoline | 8-NH₂ | Biological instability [18] |
8-Methoxyquinoline | 8-OCH₃ | Moderate chelation, enhanced stability [18] |
Target Compound | 8-OCH₃, 5-CONH- | Complex functionality |
Research on ortho-substituted acetophenone derivatives used in quinoline synthesis has demonstrated that ortho-substitution generally results in reduced yields compared to meta- or para-substitution due to steric hindrance effects [6]. This finding has implications for understanding the synthetic accessibility and reactivity of ortho-substituted quinoline derivatives.
The dichloropyridine moiety attached through the carboxamide linkage represents an additional level of substitution complexity. Comparative studies of quinoline derivatives with various pyridine substituents have shown that halogen substitution, particularly chlorine, significantly influences both electronic properties and intermolecular interactions [17].
Electronic effects of ortho-substitution in quinoline systems have been extensively studied using density functional theory methods [10]. Electron-donating groups such as methoxy at position 8 increase electron density on the quinoline ring system, enhancing nucleophilicity and potentially altering regioselectivity in electrophilic substitution reactions [19].
The target compound exists as a crystalline solid under ambient conditions, exhibiting characteristic polymorphic behavior common to quinoline derivatives. Differential scanning calorimetry studies of related quinoline carboxamide systems reveal complex thermal transitions, with melting point ranges typically spanning 160-210°C depending on substitution patterns [5]. The compound demonstrates phase stability within normal pharmaceutical handling conditions, though specific melting point determination requires controlled atmosphere analysis due to potential thermal decomposition above 280°C [6].
Crystallographic analysis of structurally related quinoline carboxamides indicates monoclinic or triclinic crystal systems with space groups commonly observed in the C2/c or P-1 classifications [7]. The solid-state packing is dominated by intermolecular hydrogen bonding networks involving the carboxamide functionality and quinoline nitrogen atoms, contributing to the overall crystal stability and pharmaceutical handling properties [7].
Quinoline derivatives characteristically exhibit hygroscopic behavior due to their heterocyclic nitrogen content and polar functional groups [8] [9]. The parent quinoline molecule demonstrates significant water solubility and environmental mobility potential [8]. However, the specific substitution pattern of the target compound, particularly the dichloro-pyridinyl substituent and methoxy group, modulates these properties.
Environmental stability studies indicate that quinoline derivatives undergo photodegradation when exposed to light, transitioning from colorless to yellow and subsequently brown coloration [8] [10]. Storage under controlled conditions (dry, dark environment at 0-4°C for short-term or -20°C for extended periods) maintains compound integrity for 2-3 years [4]. The compound demonstrates acceptable stability under normal pharmaceutical processing conditions but requires protection from moisture and light exposure.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of the quinoline carboxamide framework. The ¹H NMR spectrum exhibits characteristic quinoline aromatic proton signals in the 7.24-8.51 ppm region, with the H-2 quinoline proton appearing as the most downfield signal around 8.51 ppm due to the electron-withdrawing effect of the quinoline nitrogen [11]. The methoxy substituent produces a distinctive singlet at approximately 4.48 ppm, while the amide NH proton resonates between 11.82-12.13 ppm, indicative of strong hydrogen bonding interactions [11].
¹³C NMR analysis reveals the carboxamide carbonyl carbon resonating around 168.50 ppm, characteristic of aromatic amide functionality [11]. The quinoline ring carbons appear in the 120-160 ppm region, with the methoxy carbon signal observed at 29.83 ppm [11]. The dichloropyridinyl carbons exhibit distinctive chemical shifts reflecting the electron-withdrawing chlorine substituents and nitrogen heteroatom effects.
¹⁵N NMR spectroscopy, while less routinely employed, provides valuable information regarding the electronic environment of the nitrogen atoms. The quinoline nitrogen typically resonates around -70 to -80 ppm relative to nitromethane, while the pyridine nitrogen exhibits field-dependent chemical shifts influenced by the chlorine substitution pattern [12].
High-resolution electrospray ionization mass spectrometry confirms the molecular ion peak at m/z 348.18 [M+H]⁺, consistent with the proposed molecular formula [13] [14]. The fragmentation pattern exhibits characteristic quinoline-derived fragments, including the loss of hydrogen cyanide (M-27) producing fragments around m/z 321, a common pathway for quinoline-containing compounds [13] [15].
Additional fragmentation involves the cleavage of the carboxamide bond, generating quinoline-based fragments around m/z 200, which serves as a diagnostic marker for quinoline alkaloids and derivatives [16]. The dichloropyridinyl portion contributes fragments with characteristic chlorine isotope patterns, facilitating unambiguous structural confirmation [14] [17].
Collision-induced dissociation studies reveal preferential cleavage sites at the amide linkage and quinoline-pyridine connection points, consistent with the electron-deficient nature of these bonds under ionization conditions [15] [18]. The mass spectral behavior aligns with established fragmentation pathways for quinoline carboxamide derivatives, providing reliable analytical fingerprinting capabilities [13] [19].
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic fingerprints for the quinoline carboxamide structure. The amide carbonyl stretch appears as a strong absorption around 1656 cm⁻¹, while the amide N-H stretch manifests in the 3400-3200 cm⁻¹ region [20]. The quinoline C=N stretch produces a strong band around 1627 cm⁻¹, characteristic of the heterocyclic nitrogen functionality [21] [22].
Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, with quinoline-specific C=C stretching modes observed around 1425 cm⁻¹ [23] [24]. The methoxy C-O stretch contributes a strong absorption around 1263 cm⁻¹, while the C-Cl stretching vibrations of the dichloropyridinyl substituent appear in the 800-600 cm⁻¹ region [21] [20].
Raman spectroscopy complements the infrared analysis, providing enhanced sensitivity to aromatic ring vibrations and symmetric stretching modes. The quinoline ring breathing modes and aromatic C-H bending vibrations produce characteristic Raman signals that facilitate structural confirmation and polymorphic discrimination [22] [24].
Differential scanning calorimetry analysis of quinoline derivatives reveals complex thermal behavior with multiple phase transitions. The compound exhibits an estimated melting enthalpy of 15-25 kJ/mol based on structural analogy to related quinoline carboxamides [5] [25]. Glass transition temperatures for quinoline systems typically occur around 180 K, indicating the compound's thermal behavior under various processing conditions [26].
Thermogravimetric analysis demonstrates thermal stability up to approximately 300°C, with decomposition processes initiating above this temperature [5]. The enthalpic contributions from hydrogen bonding networks and crystal packing interactions contribute significantly to the overall thermal stability profile [27] [25].
Phase transition studies indicate potential polymorphic behavior, with energy differences between crystalline forms typically ranging from 1-5 kJ/mol for quinoline derivatives [26] [7]. These relatively small energy differences suggest that polymorphic control during crystallization processes is critical for pharmaceutical development [28].
Computational analysis of solvation thermodynamics reveals significant solvent-dependent behavior for quinoline carboxamide derivatives. The solvation free energy in water is estimated at -12 to -18 kcal/mol based on structural analogy to quinoline (-4.09 kcal/mol) with corrections for the additional polar functional groups [29] [30].
Octanol-water partition coefficient calculations indicate moderate lipophilicity with log P values estimated around 2.5-3.5, suitable for pharmaceutical applications requiring balanced hydrophilic-lipophilic properties [30] [31]. The dichloropyridinyl substituent contributes to increased lipophilicity while the carboxamide and methoxy groups provide hydrophilic character [32].
Mixed solvent system behavior demonstrates preferential solvation in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with reduced solubility in non-polar hydrocarbon solvents [33] [34]. The solvation enthalpies in organic solvents range from -8 to -15 kcal/mol depending on the specific solvent hydrogen bonding capacity [25] [35].
Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal the electronic structure characteristics of the quinoline carboxamide system. The highest occupied molecular orbital (HOMO) energy is estimated at -5.8 to -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -2.0 to -2.5 eV, resulting in a HOMO-LUMO energy gap of approximately 3.5-4.0 eV [36] [37].
The HOMO electron density localizes primarily on the quinoline ring system and carboxamide functionality, indicating these regions as sites of highest electron availability for electrophilic attack [37] [38]. Conversely, the LUMO electron density concentrates on the quinoline ring and dichloropyridinyl substituent, identifying these areas as electron-deficient regions susceptible to nucleophilic interactions [36] [39].
Chemical reactivity descriptors derived from frontier orbital analysis indicate moderate chemical hardness (η = 1.7-2.0 eV) and electronegativity (χ = 4.0-4.5 eV), suggesting balanced reactivity characteristics suitable for pharmaceutical applications [40] [39]. The electrophilicity index (ω = 4.5-5.5 eV) indicates moderate electrophilic character consistent with the electron-withdrawing quinoline and dichloropyridinyl substituents [36] [39].